molecular formula C9H5BrN2O2 B11760268 4-Bromo-5-nitroquinoline

4-Bromo-5-nitroquinoline

Cat. No.: B11760268
M. Wt: 253.05 g/mol
InChI Key: CBRUCEXSYKHTPH-UHFFFAOYSA-N
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Description

4-Bromo-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the fourth position and a nitro group at the fifth position on the quinoline ring. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of quinoline using bromine or a brominating agent such as N-bromosuccinimide, followed by nitration using nitric acid or a nitrating mixture. The reaction conditions often involve controlling the temperature and reaction time to ensure selective substitution at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Scientific Research Applications

4-Bromo-5-nitroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimalarial and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce cytotoxic effects .

Comparison with Similar Compounds

    4-Chloro-5-nitroquinoline: Similar structure but with a chlorine atom instead of bromine.

    4-Bromo-6-nitroquinoline: Similar structure but with the nitro group at the sixth position.

    5-Bromo-4-nitroquinoline: Similar structure but with the positions of bromine and nitro groups swapped.

Uniqueness: 4-Bromo-5-nitroquinoline is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and biological activity. The presence of both electron-withdrawing groups on the quinoline ring can enhance its electrophilic nature, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

4-bromo-5-nitroquinoline

InChI

InChI=1S/C9H5BrN2O2/c10-6-4-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-5H

InChI Key

CBRUCEXSYKHTPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])Br

Origin of Product

United States

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